(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate
Overview
Description
(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C7H14O5S2. It is known for its unique structure, which includes a thiopyran ring with a dioxido group and a methanesulfonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate typically involves the reaction of tetrahydrothiopyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or alcohols.
Oxidation: The thiopyran ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Scientific Research Applications
(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in drug development.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.
Ethyl (4,6-dichloro-2-methyl-5-pyrimidinyl)acetate: Contains a pyrimidine ring and an acetate ester.
Methyl hydroxy (3-pyridinyl)acetate hydrochloride: Features a pyridine ring and a hydroxy group.
Properties
IUPAC Name |
(1,1-dioxothian-4-yl)methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S2/c1-13(8,9)12-6-7-2-4-14(10,11)5-3-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKYFGFSMWFNTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCS(=O)(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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